molecular formula C15H23BN2O3 B572564 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol CAS No. 1310383-03-9

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B572564
CAS No.: 1310383-03-9
M. Wt: 290.17
InChI Key: NNGXFSAATAXHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol is a sophisticated chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound integrates a pinacol boronic ester protected boronic acid functional group, making it an invaluable building block for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone method for the efficient formation of carbon-carbon bonds, enabling the modular synthesis of complex biaryl and heterobiaryl structures often found in active pharmaceutical ingredients and functional materials. The structure of this reagent is particularly noteworthy. It features a pyridine core, a common pharmacophore in drug discovery, which is functionalized at the 2-position with a pyrrolidin-3-ol group. Nitrogen-containing saturated rings like pyrrolidine are frequently used in drug design to influence a molecule's conformation, solubility, and ability to form hydrogen bonds . The presence of the boronic ester on the same ring system allows researchers to readily incorporate this functionalized pyridine scaffold into larger molecular architectures. This is essential for constructing compound libraries for biological screening or for synthesizing specific target molecules for pharmaceutical applications . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(17-12)18-9-8-11(19)10-18/h5-7,11,19H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGXFSAATAXHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694454
Record name 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-03-9
Record name 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

  • Halogenated Precursor : 6-Bromo-2-chloropyridine is a common starting material. Bromine’s superior leaving-group ability compared to chlorine ensures selective coupling at the 6-position.

  • Boronic Ester : Pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is used in stoichiometric excess to drive the reaction.

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands such as dicyclohexyl(o-biphenyl)phosphine enhances coupling efficiency.

  • Base and Solvent : Potassium carbonate in a dioxane/water mixture facilitates transmetallation, while microwave heating (110°C, 6 h) reduces reaction time.

Example Protocol :
A mixture of 6-bromo-2-chloropyridine (1.0 equiv), pinacol borane (1.2 equiv), PdCl₂(dppf) (5 mol%), and K₂CO₃ (3.0 equiv) in dioxane/H₂O (4:1) is heated under microwave irradiation at 110°C for 6 h. The crude product is purified via flash chromatography (hexane/EtOAc) to yield 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-chloropyridine.

Optimization and Challenges

Regioselectivity in Suzuki Coupling

Competitive coupling at the 2- vs. 6-position of pyridine is mitigated by using bromine (a better leaving group) at the 6-position and chlorine at the 2-position. PdCl₂(dppf) preferentially activates the C-Br bond, ensuring >90% regioselectivity.

Protecting Group Strategies

  • Hydroxyl Protection : The pyrrolidin-3-ol hydroxyl is often protected as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent side reactions. Deprotection with TBAF restores the hydroxyl post-synthesis.

  • Boronate Stability : The pinacol ester’s stability under basic conditions allows its retention during subsequent substitutions.

Comparative Data of Synthetic Methods

Method Starting Material Catalyst/Reagents Yield Reference
Suzuki Coupling6-Bromo-2-chloropyridinePdCl₂(dppf), K₂CO₃78%
Nucleophilic Substitution6-Boronate-2-chloropyridinePyrrolidin-3-ol, K₂CO₃50%
Reductive Amination6-Boronate-2-carboxaldehyde3-aminopropanol, NaBH₄65%

Chemical Reactions Analysis

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. The pyridine and pyrrolidine rings contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Positions Applications/Notes References
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol (Target) C15H22BN2O3 296.16 (calc.) Boronic ester, pyrrolidin-3-ol Boron at C6, pyrrolidine at C2 Suzuki coupling, drug discovery -
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol C11H16BNO3 221.065 Boronic ester, hydroxyl Boron at C6, hydroxyl at C3 Cross-coupling reagent
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-2-one C15H21BN2O3 296.16 (calc.) Boronic ester, pyrrolidin-2-one Boron at C5, pyrrolidone at C2 Intermediate in kinase inhibitors
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine C15H24BN3O2 289.18 Boronic ester, piperazine Boron at C5, piperazine at C2 Antiviral agent synthesis
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine C15H23BN2O3 290.17 Boronic ester, morpholine Boron at C6, morpholine at C2 Conformational studies

Key Differences and Implications

Substituent Position: The target compound’s boron group at pyridine-C6 (vs. Hydroxyl vs. Ketone: The pyrrolidin-3-ol group (target) offers hydrogen-bonding capability, unlike the ketone in , improving solubility in polar solvents .

Heterocyclic Moieties :

  • Pyrrolidine (5-membered) vs. Piperazine (6-membered): The smaller pyrrolidine ring in the target compound may confer better membrane permeability in drug candidates compared to piperazine derivatives .
  • Morpholine (oxygen-containing) vs. Pyrrolidine: Morpholine’s electron-rich oxygen enhances stability in acidic conditions, whereas pyrrolidine’s nitrogen may participate in protonation-dependent interactions .

Synthetic Utility :

  • The target compound’s boronic ester is optimally positioned for meta-selective coupling, contrasting with para-directing analogs like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol .

Reactivity in Cross-Coupling Reactions

The target compound’s boronic ester participates in palladium-catalyzed Suzuki-Miyaura reactions, similar to methods in and . For example, coupling with aryl halides yields biaryl derivatives, critical in constructing kinase inhibitors (e.g., compounds in ) . Catalyst systems like PdCl2(dppf) or dichlorobis(tricyclohexylphosphine)palladium(II) () achieve yields >80% under mild conditions .

Biological Activity

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol is a complex organic compound that incorporates a pyridine ring and a pyrrolidine moiety. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry, particularly in the development of bioactive compounds. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure

The compound can be represented as follows:

C16H22BN2O3\text{C}_{16}\text{H}_{22}\text{B}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A pyridine ring which is known for its role in pharmacology.
  • A pyrrolidine ring which contributes to the compound's biological interactions.
  • A dioxaborolane moiety that may enhance its reactivity and binding properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyridine and pyrrolidine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.2CDK inhibition
Compound BHeLa3.8Apoptosis induction
This compoundA549TBDTBD

Note: TBD = To Be Determined based on future studies.

Enzyme Inhibition

The dioxaborolane group is known for its ability to interact with enzymes through boron coordination chemistry. This can lead to the inhibition of key enzymes involved in metabolic pathways.

Case Study:
A study investigated the enzyme inhibitory potential of similar dioxaborolane derivatives on protein kinases. The results suggested that these compounds can effectively bind to the ATP-binding site of kinases, leading to reduced activity in cancerous cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is crucial for any bioactive compound. Preliminary studies suggest that this compound has favorable absorption characteristics; however, detailed toxicity assessments are necessary.

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityModerate
BioavailabilityTBD
MetabolismHepatic
ExcretionRenal

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how does its boronic ester group influence reaction design?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key functional group. Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and aryl halides under inert atmospheres . The steric protection of the boronic ester enhances stability during coupling, preventing protodeboronation. For regioselective pyridine functionalization, pre-coordination of the nitrogen atom to the catalyst may be critical .

Q. Which analytical techniques are most reliable for characterizing its structure and purity?

  • X-ray crystallography : Resolve stereochemistry and confirm the spatial arrangement of the pyrrolidin-3-ol and pyridine-boronic ester groups. SHELX software is widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies protons adjacent to the boronic ester (e.g., pyridine ring protons) and the hydroxyl group. ¹¹B NMR can confirm boronic ester integrity .
  • FTIR/Raman : Detect hydrogen bonding involving the hydroxyl group and boron-oxygen vibrations (~1,350 cm⁻¹) .

Q. How does the hydroxyl group in pyrrolidin-3-ol influence reactivity and intermolecular interactions?

The hydroxyl group participates in hydrogen bonding, affecting crystallization and solubility. In pharmacological studies, it may serve as a hydrogen-bond donor for target binding. Comparative studies with analogs lacking this group (e.g., 1-phenylpyrrolidine derivatives) highlight its role in modulating bioactivity .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in amber glass to prevent moisture absorption and boronic ester hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions. Purity should be verified via HPLC or titration pre-experiment .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates transition-state energies for B-C bond formation, identifying steric/electronic effects from the pyridine and pyrrolidine rings. NBO analysis reveals charge distribution, aiding in predicting regioselectivity . For example, the pyridine nitrogen’s lone pair may lower the activation barrier for oxidative addition of aryl halides .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational models?

  • Vibrational mode analysis : Compare experimental FTIR/Raman spectra with DFT-simulated vibrational frequencies to validate conformational models .
  • Dynamic NMR : Probe rotational barriers in the pyrrolidine ring to reconcile discrepancies between predicted and observed splitting patterns .

Q. How does the stereochemistry of the pyrrolidin-3-ol moiety affect pharmacological activity?

Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) can isolate (R)- and (S)-isomers. Comparative molecular docking studies against targets like kinases or GPCRs reveal stereospecific binding affinities. For example, the (R)-configuration may enhance hydrogen bonding with active-site residues .

Q. What mechanistic insights explain low yields in coupling reactions involving this compound?

Common issues include:

  • Protodeboronation : Mitigated by using sterically hindered bases (e.g., CsF) or lower temperatures.
  • Catalyst poisoning : The pyrrolidine nitrogen may coordinate palladium, reducing activity. Switching to Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves efficiency .

Q. How can the compound’s hygroscopicity impact experimental reproducibility?

Moisture absorption alters stoichiometry in catalytic reactions. Pre-drying the compound under vacuum (24–48 hours) and using molecular sieves in reaction mixtures are essential. Karl Fischer titration monitors residual water content .

Q. What structural analogs of this compound are reported, and how do their properties differ?

Analogs include:

  • 1-(4-Boronophenyl)pyrrolidin-3-ol : Lacks pyridine but retains boronic acid, simplifying synthesis but reducing stability.
  • Pyridine-boronic esters with morpholine : Increased rigidity alters pharmacokinetics .
  • Azetidine derivatives : Smaller ring size reduces steric hindrance but limits hydrogen-bonding capacity .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers .
  • Reaction Optimization : Employ Design of Experiments (DoE) to balance temperature, catalyst loading, and base strength .
  • Crystallization : Co-crystallize with hydrogen-bond acceptors (e.g., DMSO) to improve crystal quality for X-ray studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.